Cas no 2172188-13-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid)

2-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid is a specialized amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The compound features an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its cyclopropyl and phenyl substituents contribute to conformational rigidity, enhancing binding selectivity in target interactions. The carboxylic acid moiety allows for further functionalization or conjugation. This building block is particularly valuable in the development of constrained peptides and peptidomimetics, where structural stability and precise stereochemistry are critical. Its high purity and well-defined stereochemistry make it suitable for research in drug discovery and biochemical studies.
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid structure
2172188-13-3 structure
Product name:2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid
CAS No:2172188-13-3
MF:C28H26N2O5
Molecular Weight:470.516447544098
CID:6301635
PubChem ID:165957534

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid
    • 2172188-13-3
    • 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
    • EN300-1518217
    • インチ: 1S/C28H26N2O5/c1-27(25(32)33,18-9-3-2-4-10-18)29-24(31)28(15-16-28)30-26(34)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: OOIUNEMOJRGEBA-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)C1C=CC=CC=1

計算された属性

  • 精确分子量: 470.18417193g/mol
  • 同位素质量: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 798
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 105Ų

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1518217-10.0g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
10g
$14487.0 2023-05-23
Enamine
EN300-1518217-0.05g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
0.05g
$2829.0 2023-05-23
Enamine
EN300-1518217-2.5g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
2.5g
$6602.0 2023-05-23
Enamine
EN300-1518217-5.0g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
5g
$9769.0 2023-05-23
Enamine
EN300-1518217-500mg
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
500mg
$877.0 2023-09-27
Enamine
EN300-1518217-0.5g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
0.5g
$3233.0 2023-05-23
Enamine
EN300-1518217-0.1g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
0.1g
$2963.0 2023-05-23
Enamine
EN300-1518217-1.0g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
1g
$3368.0 2023-05-23
Enamine
EN300-1518217-0.25g
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
0.25g
$3099.0 2023-05-23
Enamine
EN300-1518217-250mg
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid
2172188-13-3
250mg
$840.0 2023-09-27

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid 関連文献

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acidに関する追加情報

Introduction to 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic Acid (CAS No. 2172188-13-3)

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid, identified by its CAS number 2172188-13-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multiple functional groups and heterocyclic components, contributes to its unique chemical and biological profile.

The molecular framework of 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid incorporates several key features that are of particular interest to researchers. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is notable, as it is commonly used in peptide synthesis and can influence the reactivity and stability of the molecule. Additionally, the cyclopropyl formamide moiety introduces a rigid, three-membered ring structure, which can affect the conformational flexibility and binding interactions of the compound.

In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The structure of 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid suggests potential applications in drug discovery, particularly in the areas of oncology and inflammation. Studies have indicated that molecules with similar structural motifs may interact with enzymes and receptors involved in disease progression, offering promising avenues for therapeutic intervention.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for further derivatization. The combination of the Fmoc group and the cyclopropyl formamide provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of the molecule. This flexibility is crucial in drug design, as it enables the optimization of pharmacokinetic parameters such as solubility, bioavailability, and metabolic stability.

The pharmacological activity of 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid has been explored in several preclinical studies. These investigations have focused on understanding how the compound interacts with biological targets and modulates cellular processes. Preliminary findings suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are known to play roles in cancer cell proliferation and survival. Additionally, its ability to modulate inflammatory pathways has been observed, indicating potential benefits in treating chronic inflammatory conditions.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key functional groups efficiently. The synthetic strategy not only highlights the expertise of the research team but also underscores the importance of innovative methodologies in developing novel pharmaceuticals.

In conclusion, 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid (CAS No. 2172188-13-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its unique molecular features, combined with promising preclinical results, make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic approaches, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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